N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-18(16,17)13-10-5-8-3-2-4-14-11(15)7-9(6-10)12(8)14/h5-6,13H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSPCXLSUDVSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the tricyclic indole structure
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of industrial catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinoline compounds.
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide: Shares a similar core structure but with a cyclopropane carboxamide group.
Indole Derivatives: Compounds with an indole ring system, which exhibit diverse biological activities and are structurally related.
Uniqueness
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is unique due to its specific fused ring system and the presence of the methanesulfonamide group, which may confer distinct biological properties and reactivity compared to other similar compounds.
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O5S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 898427-09-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Pyrroloquinoline Core : This step often utilizes cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study evaluated the compound's effect on human tumor cell lines (HeLa and A375). Results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 0.25 to 0.78 µM for different cell lines .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and survival, such as protein kinases.
- Receptor Modulation : It can bind to various receptors influencing signaling pathways associated with cancer progression.
Comparative Biological Activity
A comparative analysis with similar compounds reveals that this compound has unique structural features contributing to its biological activity.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-(2-oxo-2,4,5,6-tetrahydro...methanesulfonamide | 0.25 - 0.78 | Anticancer |
| Compound A | 0.54 | JAK3 Inhibition |
| Compound B | 0.36 | CDK Inhibition |
Additional Biological Activities
Beyond anticancer properties, preliminary investigations suggest that this compound may also possess:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Antimicrobial Properties : Activity against certain bacterial strains has been noted in initial screenings.
Q & A
Q. How can researchers validate off-target interactions in kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
